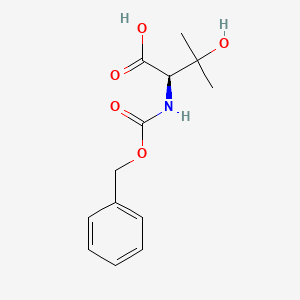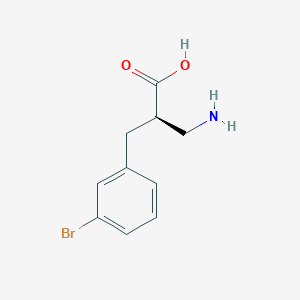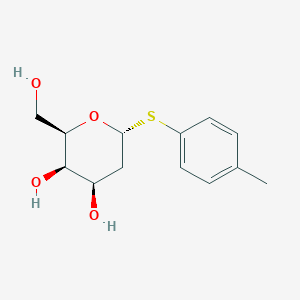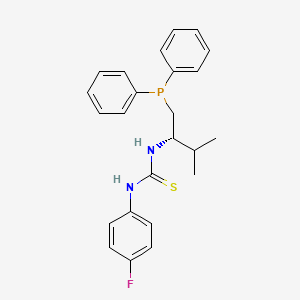
(S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-fluorophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-fluorophenyl)thiourea is a complex organic compound that features a phosphanyl group, a thiourea moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-fluorophenyl)thiourea typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the phosphanyl intermediate: This step might involve the reaction of diphenylphosphine with a suitable alkyl halide to form the phosphanyl intermediate.
Introduction of the thiourea moiety: The phosphanyl intermediate could then be reacted with an isothiocyanate derivative to introduce the thiourea group.
Addition of the fluorophenyl group: Finally, the fluorophenyl group could be introduced through a substitution reaction involving a fluorobenzene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-fluorophenyl)thiourea can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The thiourea moiety can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Corresponding amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-fluorophenyl)thiourea can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology
In biological research, this compound may be explored for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
In industry, this compound might find applications in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-fluorophenyl)thiourea would depend on its specific application. For example, as a ligand, it would coordinate with metal ions to form complexes, influencing the reactivity and properties of the metal center. As an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding or catalysis.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-phenylthiourea: Similar structure but without the fluorophenyl group.
(S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-chlorophenyl)thiourea: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in (S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-fluorophenyl)thiourea can impart unique properties such as increased lipophilicity, altered electronic effects, and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C24H26FN2PS |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-[(2S)-1-diphenylphosphanyl-3-methylbutan-2-yl]-3-(4-fluorophenyl)thiourea |
InChI |
InChI=1S/C24H26FN2PS/c1-18(2)23(27-24(29)26-20-15-13-19(25)14-16-20)17-28(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,18,23H,17H2,1-2H3,(H2,26,27,29)/t23-/m1/s1 |
InChI Key |
JLMYPUFUFONFLE-HSZRJFAPSA-N |
Isomeric SMILES |
CC(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


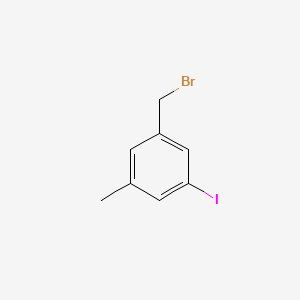
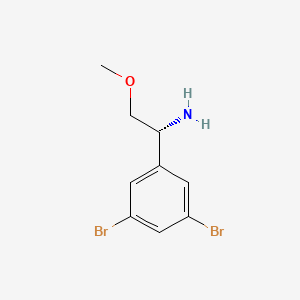
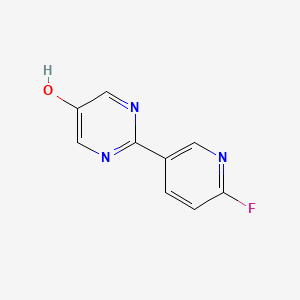
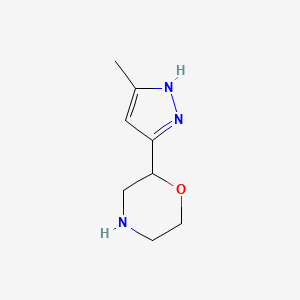
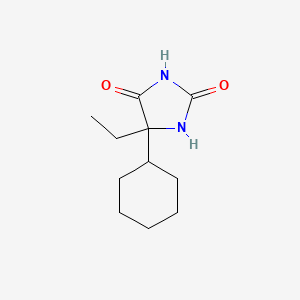
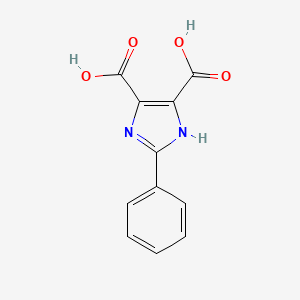
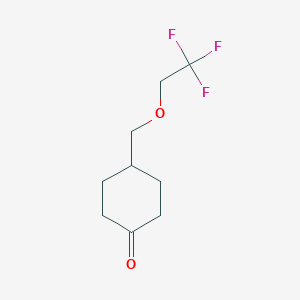
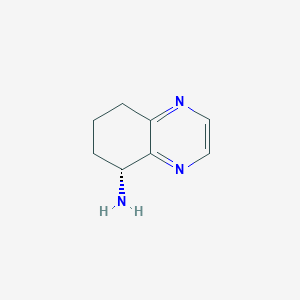
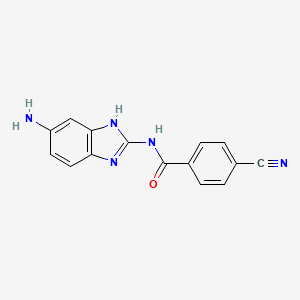

![Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-](/img/structure/B12950546.png)
